molecular formula C16H12O3S B14525806 2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid CAS No. 62688-15-7

2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid

Cat. No.: B14525806
CAS No.: 62688-15-7
M. Wt: 284.3 g/mol
InChI Key: PNBQSFCPCZKHNW-UHFFFAOYSA-N
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Description

2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid is a chemical compound that features a benzofuran ring and a benzoic acid moiety connected via a sulfanyl methyl group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach includes the use of palladium-catalyzed cross-coupling reactions under ambient conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using metal catalysts such as palladium or ruthenium. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzofuran derivatives, and various substituted benzofuran compounds.

Comparison with Similar Compounds

Similar Compounds

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: Known for its phototoxic and anti-inflammatory properties.

    Bergapten: Used in the treatment of skin disorders.

    Nodekenetin: Exhibits anti-inflammatory and anti-cancer activities.

    Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

    Usnic Acid: Possesses antibacterial and antifungal properties.

Uniqueness

2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid is unique due to its specific combination of a benzofuran ring and a benzoic acid moiety connected via a sulfanyl methyl group

Properties

CAS No.

62688-15-7

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

IUPAC Name

2-(1-benzofuran-2-ylsulfanylmethyl)benzoic acid

InChI

InChI=1S/C16H12O3S/c17-16(18)13-7-3-1-6-12(13)10-20-15-9-11-5-2-4-8-14(11)19-15/h1-9H,10H2,(H,17,18)

InChI Key

PNBQSFCPCZKHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CC=C3C(=O)O

Origin of Product

United States

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